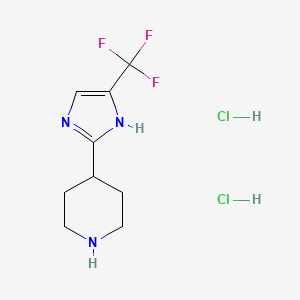

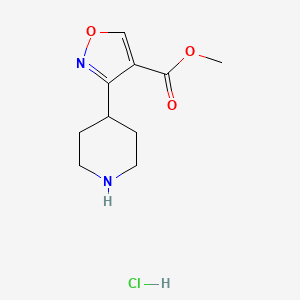

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound . It is used in the preparation of adenosine receptor antagonists .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride”, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride” is C6H10F3N . The average mass is 153.145 Da and the monoisotopic mass is 153.076538 Da .Chemical Reactions Analysis

This compound is used in C,N-cross coupling reactions and in the synthesis of dopamine D3 receptor antagonists .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 155-159 °C . It has an empirical formula of C6H10F3N · HCl and a molecular weight of 189.61 .Scientific Research Applications

Agrochemicals:

Trifluoromethylpyridine (TFMP) derivatives play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, effectively combats pests. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds contribute to sustainable agriculture by enhancing crop yield and minimizing damage caused by pests .

Pharmaceuticals:

Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives. As research continues, novel pharmaceutical applications of TFMP are expected to emerge .

Animal Health Products:

TFMP derivatives also find use in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved for market use. These compounds contribute to animal health by addressing specific diseases and conditions .

Intermediate Synthesis:

The simultaneous vapor-phase reaction of TFMP has advantages, including the one-step production of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop. This efficient process allows controlled introduction of chlorine atoms to the pyridine ring .

Functional Materials:

Beyond agrochemicals and pharmaceuticals, TFMP derivatives are also explored for their potential in functional materials. Researchers investigate their use in areas such as catalysts, sensors, and materials with unique optical or electronic properties .

Biological Research:

TFMP derivatives serve as valuable tools in biological research. Their specific interactions with biological targets can provide insights into cellular processes, drug design, and disease mechanisms .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves/protective clothing/eye protection/face protection and should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known to be used as a reactant for c,n-cross coupling reactions

Mode of Action

It’s known to participate in C,N-cross coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions involve the formation of a new carbon-carbon bond between two different organic compounds, which could potentially alter the function of the target molecules.

Biochemical Pathways

Its involvement in c,n-cross coupling reactions suggests it may influence various biochemical pathways depending on the specific reactants and conditions of the reaction .

Result of Action

As a reactant in C,N-cross coupling reactions, it could potentially lead to the synthesis of various biologically active compounds . The specific effects would depend on the nature of these compounds and their interactions with biological targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride. For instance, its reactivity in C,N-cross coupling reactions could be affected by the presence of catalysts, the concentration of reactants, and reaction conditions .

properties

IUPAC Name |

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6;;/h5-6,13H,1-4H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMOUZSXJWYMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride | |

CAS RN |

2137815-53-1 |

Source

|

| Record name | 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)

![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)

![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)

![(1H-benzo[d]imidazol-5-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2765119.png)

![3-Bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)